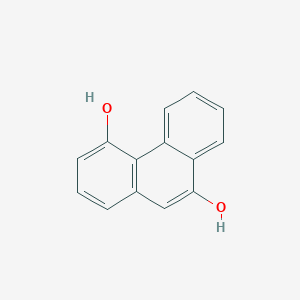
2,4,22-Docosanetriol, 3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,22-Docosanetriol, 3,5-dimethyl- is an organic compound with the molecular formula C24H50O3. It is a triol, meaning it contains three hydroxyl groups (-OH). The compound is characterized by its long carbon chain and the presence of methyl groups at specific positions, which can influence its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,22-Docosanetriol, 3,5-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a long-chain alkane or alkene.
Hydroxylation: Introduction of hydroxyl groups at the desired positions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Methylation: Introduction of methyl groups at the 3 and 5 positions using methylating agents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
2,4,22-Docosanetriol, 3,5-dimethyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,22-Docosanetriol, 3,5-dimethyl- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity, impacting its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2,4,22-Docosanetriol: Lacks the methyl groups at the 3 and 5 positions.
3,5-Dimethyl-2,4,22-docosanetriol: Another name for the same compound.
18,20-Dimethyl-1,19,21-docosanetriol: A structural isomer with different positions of the hydroxyl groups.
Uniqueness: 2,4,22-Docosanetriol, 3,5-dimethyl- is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
56324-80-2 |
|---|---|
Molekularformel |
C24H50O3 |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
18,20-dimethyldocosane-1,19,21-triol |
InChI |
InChI=1S/C24H50O3/c1-21(24(27)22(2)23(3)26)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25/h21-27H,4-20H2,1-3H3 |
InChI-Schlüssel |
WKULPYMWWHVETE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCCCCCCCCCCO)C(C(C)C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)

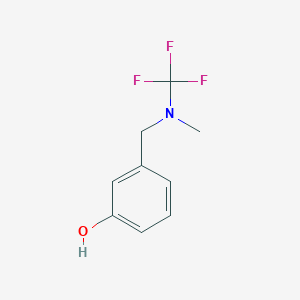

![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
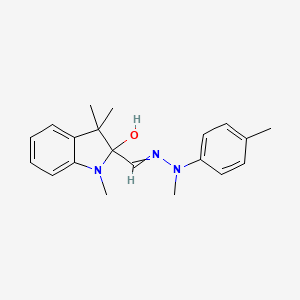
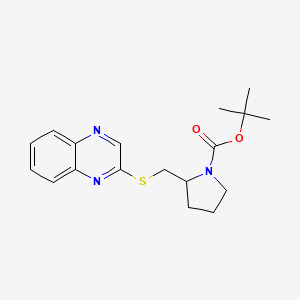
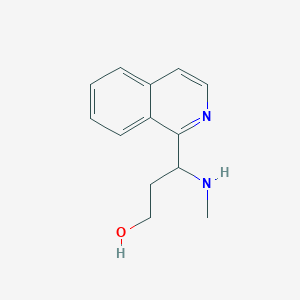
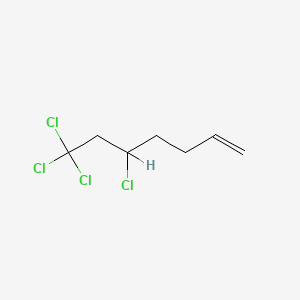
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
